molecular formula C13H18N2O5S B14092430 Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B14092430
M. Wt: 314.36 g/mol
InChI Key: DXDNRLIKVGHFRR-UHFFFAOYSA-N
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Description

Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethoxy, oxopropan, and thio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves multiple steps. One common method includes the reaction of ethyl 2-(1-ethoxy-1-oxopropan-2-yl)-6-methoxynicotinate with sodium tert-butoxide in tetrahydrofuran at low temperatures, followed by the addition of methyl iodide and acetic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or thio groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of certain enzymes or receptors, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

ethyl 4-(1-ethoxy-1-oxopropan-2-yl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H18N2O5S/c1-5-19-11(16)8(4)21-10-9(12(17)20-6-2)7(3)14-13(18)15-10/h8H,5-6H2,1-4H3,(H,14,15,18)

InChI Key

DXDNRLIKVGHFRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SC(C)C(=O)OCC)C

Origin of Product

United States

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